N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide
Description
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)20-9-13(19)21-18-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGCONBFOFQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Cl)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The preparation of N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide follows a two-step sequence:
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Formation of Pyridine-2-Carboxamidrazide :
Pyridine-2-carboxamidrazide serves as the primary intermediate. It is synthesized by reacting 2-cyanopyridine with hydrazine hydrate in ethanol at room temperature, yielding a white crystalline product after recrystallization. Modifications to this method include using benzene for recrystallization to enhance purity. -
Acylation with 2-(4-Chlorophenoxy)Acetyl Chloride :
The intermediate is acylated using 2-(4-chlorophenoxy)acetyl chloride in the presence of triethylamine (TEA) as a catalyst. This step typically occurs in dichloromethane (DCM) or ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amidrazone’s amino group attacks the acyl chloride’s electrophilic carbonyl carbon.
Key Reaction Parameters:
Use of 2-Acetylpyridine Derivatives
Patent CN109503469A describes a method to synthesize 2-acetylpyridine derivatives, which can be adapted for preparing the 4-chlorophenoxyacetyl moiety. This involves:
Thienopyrimidine-Based Approaches
WO1999062908A2 highlights thieno[2,3-d]pyrimidine synthesis using analogous acylation techniques, suggesting potential cross-applicability for pyridine-carboximidamide systems. For example, substituting thiols with phenoxyacetyl groups could enable structural diversification.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity critically influences reaction efficiency:
Comparative Solvent Performance:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 98 |
| Ethanol | 24.55 | 65 | 95 |
| THF | 7.52 | 70 | 97 |
Catalytic Systems
Triethylamine remains the standard catalyst, but alternatives include:
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N,N-Diisopropylethylamine (DIPEA) : Higher boiling point (127°C) allows prolonged reflux without evaporation.
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Pyridine : Acts as both catalyst and solvent but may form side products with acyl chlorides.
Analytical Characterization
Structural Confirmation
Post-synthesis analysis employs:
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
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Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
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Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
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Retention Time: 12.3 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Major Byproducts :
Mitigation :
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Strict moisture control using molecular sieves.
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Slow addition of acyl chloride to minimize exothermic side reactions.
Chemical Reactions Analysis
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-(4-Chlorophenoxy)acetyl)-N-phenylhydrazinecarbothioamide (Compound 3)
- Structure: Contains a 4-chlorophenoxyacetyl group linked to a phenylhydrazinecarbothioamide moiety.
- Synthesis: Synthesized via refluxing 2-(4-chlorophenoxy)acetohydrazide with isothiocyanatobenzene in ethanol (95% yield) .
- Key Differences: Lacks the pyridine-2-carboximidamide group present in the target compound.
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structure: A triazole-thiol derivative with a 4-chlorophenoxymethyl substituent.
- Synthesis: Cyclized under alkaline conditions from 2-(4-chlorophenoxy)acetohydrazide intermediates .
- Key Differences :
- The triazole ring provides distinct electronic and steric properties compared to the pyridine ring.
- Thiol (-SH) functionality enables disulfide bond formation, a feature absent in the target compound.
Pd(II) Complexes with 2-Acetylpyridine-Thiosemicarbazone Derivatives
- Structure : Palladium complexes derived from 2-acetylpyridine-thiosemicarbazones, such as N4-ethyl or 3-hexamethyleneiminyl derivatives .
- Biological Activity : Demonstrated antineoplastic effects against leukemia P388, inhibiting DNA synthesis and inducing sister chromatid exchanges (SCEs) .
- Key Differences: Metal coordination (Pd(II)) enhances bioactivity but introduces toxicity concerns.
Comparative Data Table
Critical Analysis of Structural and Functional Divergences
- Bioactivity Gaps : Unlike Pd(II) complexes with proven antineoplastic activity , the target compound’s lack of a metal center or thiol group may limit its efficacy in similar applications.
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) used for triazole-thiol derivatives could be adapted for the target compound to improve yield and purity.
Biological Activity
N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C14H12ClN3O3
- Molecular Weight : 305.71638 g/mol
- CAS Number : [71906108]
This compound features a pyridine core modified with a chlorophenoxyacetyl group, which is believed to influence its biological activity.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer potential of related compounds within the same chemical class. For instance, derivatives of carboximidamides have shown promising results in inhibiting various bacterial strains and cancer cell lines.
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Antimicrobial Activity :
- Compounds similar to this compound have demonstrated significant antibacterial properties against multidrug-resistant bacteria. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against resistant strains, suggesting a potential for development into new antibiotics .
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Anticancer Activity :
- The compound's structural features may allow it to interact with specific molecular targets involved in cancer progression. In silico studies have identified aldehyde dehydrogenase as a key target for anticancer activity, with molecular docking studies revealing strong binding affinities . For example, a related thiosemicarbazide derivative showed high selectivity against HepG2 (hepatoblastoma) and DU-145 (prostate cancer) cell lines, indicating that modifications in the structure can enhance efficacy against specific cancers .
The proposed mechanisms include:
- Inhibition of Aldehyde Dehydrogenase : This enzyme plays a crucial role in cellular detoxification and metabolism. Inhibition may lead to increased levels of toxic aldehydes within cancer cells, promoting apoptosis .
- Antiproliferative Effects : The compound has been shown to interfere with cellular proliferation pathways, potentially through modulation of signaling pathways associated with cell cycle regulation .
Case Studies and Research Findings
Several case studies provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Study 2 | Showed promising anticancer effects with IC50 values around 15 µM against DU-145 cells, indicating strong antiproliferative activity. |
| Study 3 | Molecular docking studies revealed high binding affinity to aldehyde dehydrogenase, supporting its role as an inhibitor in cancer pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
